
2,4(1H,3H)-Pteridinedione, 1-((methylsulfonyl)oxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4(1H,3H)-Pteridinedione, 1-((methylsulfonyl)oxy)- is a complex organic compound known for its unique chemical structure and properties This compound is part of the pteridine family, which is characterized by a fused ring system containing nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pteridinedione, 1-((methylsulfonyl)oxy)- typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions to form the pteridine core.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2,4(1H,3H)-Pteridinedione, 1-((methylsulfonyl)oxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The methylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfoxides or sulfides.
Wissenschaftliche Forschungsanwendungen
2,4(1H,3H)-Pteridinedione, 1-((methylsulfonyl)oxy)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2,4(1H,3H)-Pteridinedione, 1-((methylsulfonyl)oxy)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the methylsulfonyl group enhances its ability to form stable complexes with these targets, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4(1H,3H)-Pteridinedione: Lacks the methylsulfonyl group, resulting in different reactivity and applications.
1-((Methylsulfonyl)oxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione: Shares the methylsulfonyl group but has a different core structure.
Uniqueness
The uniqueness of 2,4(1H,3H)-Pteridinedione, 1-((methylsulfonyl)oxy)- lies in its combination of the pteridine core and the methylsulfonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
37440-29-2 |
|---|---|
Molekularformel |
C7H6N4O5S |
Molekulargewicht |
258.21 g/mol |
IUPAC-Name |
(2,4-dioxopteridin-1-yl) methanesulfonate |
InChI |
InChI=1S/C7H6N4O5S/c1-17(14,15)16-11-5-4(8-2-3-9-5)6(12)10-7(11)13/h2-3H,1H3,(H,10,12,13) |
InChI-Schlüssel |
RGVSLUXRHPPCQJ-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)ON1C2=NC=CN=C2C(=O)NC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


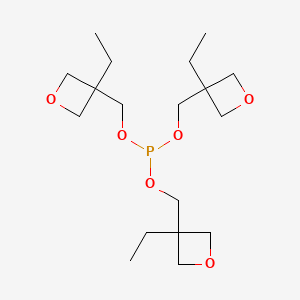
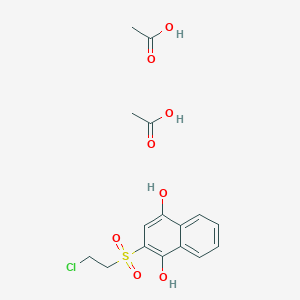
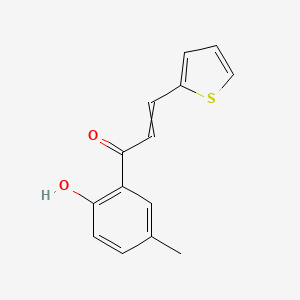
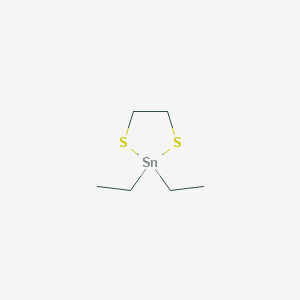
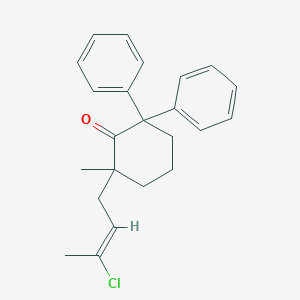
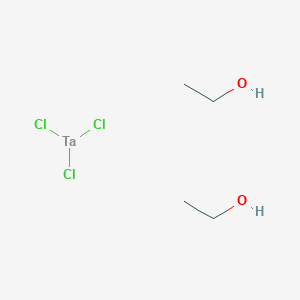
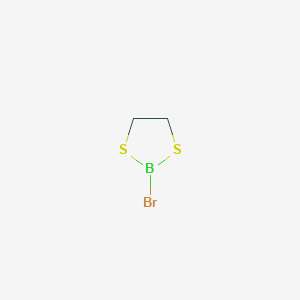
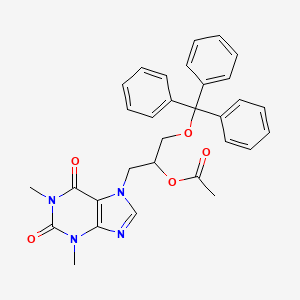

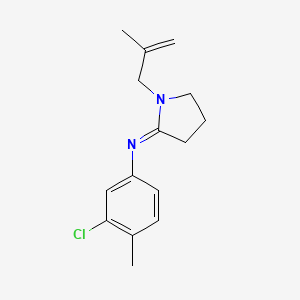
![4,7,8-triazatricyclo[6.4.0.02,6]dodeca-1,4,6,9,11-pentaene](/img/structure/B14662641.png)
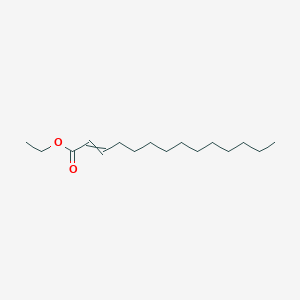
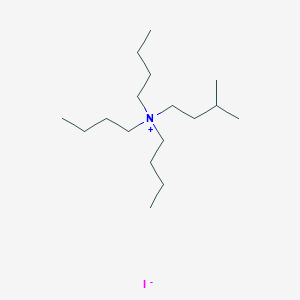
![N,N'-[6-(5-Nitro-2-furyl)-S-triazine-2,4-diyl]bisacetamide](/img/structure/B14662679.png)
